1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine
Description
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine is a bicyclic amine derivative featuring a fully saturated imidazo[1,2-a]pyridine core substituted with an ethanamine group at the 6-position. The compound’s saturated ring system (5H,6H,7H,8H designation) distinguishes it from unsaturated analogs, conferring distinct stereoelectronic properties and conformational rigidity. The compound’s molecular formula is inferred as C₉H₁₅N₃ based on structural analysis of similar saturated imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7(10)8-2-3-9-11-4-5-12(9)6-8/h4-5,7-8H,2-3,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQOSLCEELSDNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2=NC=CN2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .
Scientific Research Applications
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
(S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethan-1-amine
- Molecular Formula : C₉H₁₁N₃
- Molecular Weight : 161.2 g/mol
- Key Features :
- The stereocenter may confer enantioselective activity, as seen in pharmacologically active chiral amines .
2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
- Molecular Formula : C₈H₁₃N₃
- Molecular Weight : 151.21 g/mol
- Key Features :
- Saturated imidazo[1,2-a]pyridine core with a methyl group at the 2-position.
- Primary amine substituent at the 6-position.
- Lacks the ethanamine chain, reducing conformational flexibility compared to the target compound .
{5H,6H,7H,8H-Imidazo[1,2-a]pyridin-6-ylmethyl}(methyl)amine
- Molecular Formula : C₉H₁₅N₃
- Molecular Weight : 165.24 g/mol
- Key Features :
- Saturated core with a methylamine (-CH₂NHCH₃) substituent.
- Higher molecular weight due to the additional methyl group on the amine.
- Functional Implications :
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Saturation | Substituent | Key Properties |
|---|---|---|---|---|---|
| Target Compound | C₉H₁₅N₃ | ~165.24* | 5H,6H,7H,8H | 6-Ethanamine | Predicted higher solubility |
| (S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethan-1-amine | C₉H₁₁N₃ | 161.2 | Unsaturated | 6-Ethanamine (S-configuration) | pKa 8.31, density 1.22 g/cm³ |
| 2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine | C₈H₁₃N₃ | 151.21 | 5H,6H,7H,8H | 6-Amine, 2-Methyl | Increased lipophilicity |
| {5H,6H,7H,8H-Imidazo[1,2-a]pyridin-6-ylmethyl}(methyl)amine | C₉H₁₅N₃ | 165.24 | 5H,6H,7H,8H | 6-Methylamine | Steric hindrance at amine |
*Inferred from analogous compounds .
Research Findings and Implications
Substituent Impact :
- Ethyl or methyl groups (e.g., in ’s 2-ethyl analog) increase steric bulk, which may reduce metabolic degradation but limit binding pocket compatibility .
- Chiral centers (e.g., ’s S-enantiomer) highlight the importance of stereochemistry in optimizing pharmacological activity .
Synthetic Trends : LiAlH4 reduction is a common strategy for synthesizing primary and secondary amines in related imidazo[1,2-a]pyridine and benzimidazole systems .
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